Carbanilic acid, 3-chloro-, 2-butenylene ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbanilic acid, 3-chloro-, 2-butenylene ester is a chemical compound with the molecular formula C18H14Cl2N2O4 and a molecular weight of 393.226 . This compound is known for its unique structure, which includes a carbanilic acid moiety esterified with a 2-butenylene group. It has various applications in scientific research and industry due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of carbanilic acid, 3-chloro-, 2-butenylene ester typically involves the esterification of 3-chlorocarbanilic acid with 2-buten-1-ol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction mixture is then purified using standard techniques like recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated systems for monitoring reaction conditions and product quality is common in large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: Carbanilic acid, 3-chloro-, 2-butenylene ester undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, under mild to moderate conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Carbanilic acid, 3-chloro-, 2-butenylene ester has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of carbanilic acid, 3-chloro-, 2-butenylene ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active carbanilic acid, which can then interact with enzymes or receptors in biological systems . The chloro group may also participate in binding interactions, enhancing the compound’s overall activity .
Vergleich Mit ähnlichen Verbindungen
- Carbanilic acid, 3-chloro-, 2-propylene ester
- Carbanilic acid, 3-chloro-, 2-ethylene ester
- Carbanilic acid, 3-chloro-, 2-pentylene ester
Comparison: Carbanilic acid, 3-chloro-, 2-butenylene ester is unique due to its 2-butenylene ester group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the double bond in the 2-butenylene group can influence the compound’s stability and reactivity, making it a valuable intermediate in various chemical syntheses .
Eigenschaften
CAS-Nummer |
3159-29-3 |
---|---|
Molekularformel |
C18H14Cl2N2O4 |
Molekulargewicht |
393.2 g/mol |
IUPAC-Name |
4-[(3-chlorophenyl)carbamoyloxy]but-2-ynyl N-(3-chlorophenyl)carbamate |
InChI |
InChI=1S/C18H14Cl2N2O4/c19-13-5-3-7-15(11-13)21-17(23)25-9-1-2-10-26-18(24)22-16-8-4-6-14(20)12-16/h3-8,11-12H,9-10H2,(H,21,23)(H,22,24) |
InChI-Schlüssel |
PXWJNTIDFAQYNZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)OCC#CCOC(=O)NC2=CC(=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.